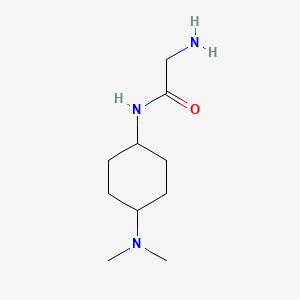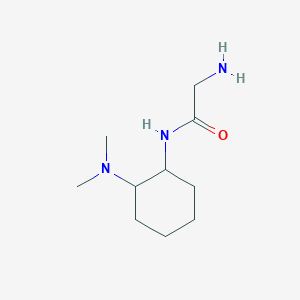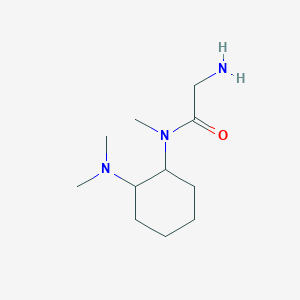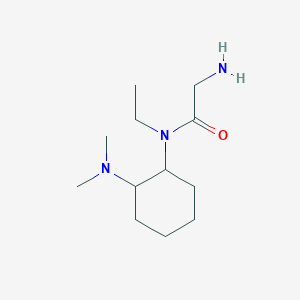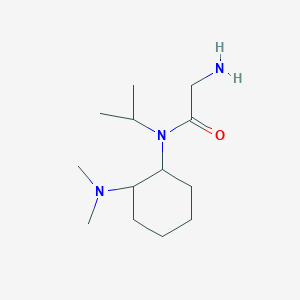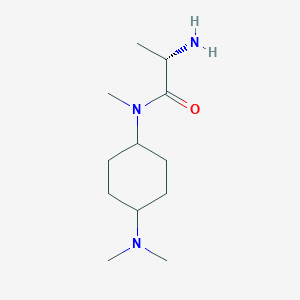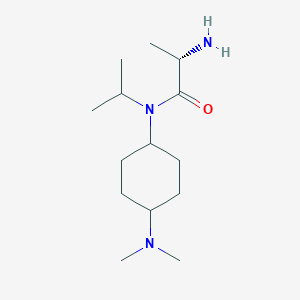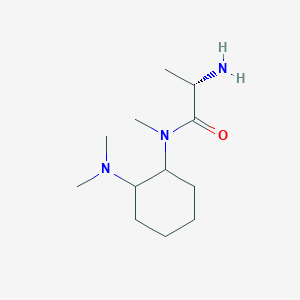
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide is a chiral compound with significant applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure, featuring both amino and dimethylamino groups, allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-Amino-propionamide.
Dimethylamination: The final step is the introduction of the dimethylamino group. This can be done using dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl halides; reactions often conducted in polar aprotic solvents.
Major Products
Oxidation: The major products of oxidation reactions are often the corresponding ketones or carboxylic acids.
Reduction: Reduction typically yields the corresponding amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, leading to the modulation of biological pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide: The enantiomer of the compound, which may have different biological activities.
2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-butyramide: A structurally similar compound with a butyramide group instead of a propionamide group.
2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide: Another analog with an acetamide group.
Uniqueness
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-propionamide is unique due to its specific chiral configuration and the presence of both amino and dimethylamino groups. This combination allows it to participate in a wide range of chemical reactions and interact with biological targets with high specificity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(13)12(16)15(4)11-8-6-5-7-10(11)14(2)3/h9-11H,5-8,13H2,1-4H3/t9-,10?,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTQYGAROIBXNU-WHXUTIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1CCCCC1N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
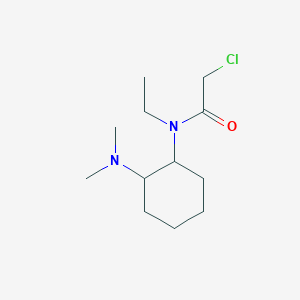
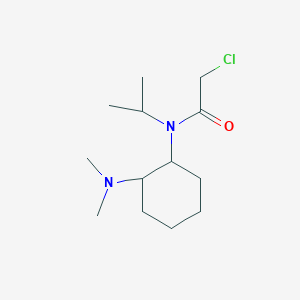
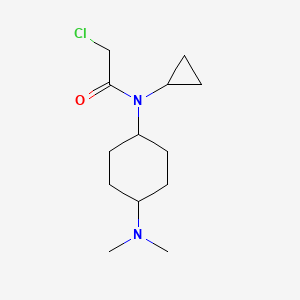
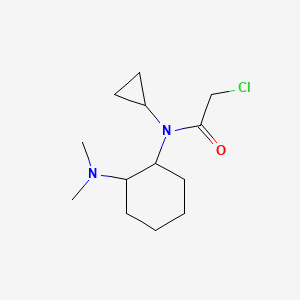
![{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester](/img/structure/B7928273.png)
